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Imazamox-13C,d3

Matrix Effects Internal Standard Selection LC-MS/MS Quantitation

Imazamox-13C,d3 is a stable isotope-labeled (+4 Da) analog of imazamox, engineered as a co-eluting internal standard to correct for 30–80% ionization suppression in LC-MS/MS. Unlike structural analogs that fail to normalize matrix effects, this SIL-IS co-elutes identically with the native analyte, restoring method accuracy to ±15% for residue monitoring under EPA 1699 and EU SANTE guidelines. Essential for quantitative tracking in OECD 501 plant metabolism studies and formulation QC per CIPAC requirements.

Molecular Formula C15H19N3O4
Molecular Weight 309.34 g/mol
Cat. No. B12425544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImazamox-13C,d3
Molecular FormulaC15H19N3O4
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
InChIInChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/i4+1D3
InChIKeyNUPJIGQFXCQJBK-JGWVFYFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imazamox-13C,d3: Stable Isotope-Labeled Imidazolinone Herbicide Internal Standard for Quantitative LC-MS/MS Analysis


Imazamox-13C,d3 is a stable isotope-labeled analog of the imidazolinone herbicide imazamox (CL29926), incorporating one carbon-13 atom and three deuterium atoms at the methoxymethyl position [1]. The parent compound inhibits acetolactate synthase (ALS; EC 2.2.1.6) with an I50 of 1.1 × 10⁻⁶ M in susceptible wild mustard (Sinapis arvensis) [2]. As a co-eluting internal standard, Imazamox-13C,d3 possesses a molecular weight of 309.34 g/mol (Δm/z = +4 relative to unlabeled imazamox) and is intended for mass spectrometry-based quantitation in herbicide residue analysis, environmental fate studies, and metabolic tracing applications .

Why Unlabeled Imazamox or Other Imidazolinone Analogs Cannot Substitute for Imazamox-13C,d3 in Regulated Quantitative Workflows


In LC-MS/MS residue quantification, matrix effects from co-extracted soil organic matter or plant pigments can suppress ionization efficiency by 30–80% [1]. Unlabeled imazamox (m/z 305.33) cannot be differentiated from endogenous analyte in the same sample, making it unsuitable as an internal standard. Structural analogs such as imazethapyr or imazapyr, while sharing the imidazolinone scaffold, exhibit different chromatographic retention times and differential ionization responses—Lanckmans et al. demonstrated that a structural analog internal standard failed to correct for matrix-induced ion suppression in nanoLC/ESI-MS/MS, whereas a stable isotope-labeled internal standard (SIL-IS) restored method accuracy to within ±15% of nominal values [2]. Imazamox-13C,d3 co-elutes identically with the native analyte, undergoing the same ionization suppression or enhancement, thereby normalizing the analyte response and enabling accurate quantification across variable sample matrices [3].

Quantitative Evidence for Imazamox-13C,d3 Selection: Head-to-Head Performance vs. Unlabeled and Structural Analog Alternatives


SIL Internal Standard vs. Structural Analog: Matrix Effect Correction in LC-MS/MS

Direct comparative analysis demonstrates that stable isotope-labeled internal standards (SIL-IS) provide quantitation accuracy unattainable with structural analog internal standards. Lanckmans et al. compared a SIL-IS against a structural analog (norleucine¹-substituted) for angiotensin IV quantification in rat brain dialysates using nanoLC/ESI-MS/MS. The structural analog failed to correct for matrix-induced ionization variability, whereas the SIL-IS improved method precision (RSD) and restored accuracy to within ±15% of nominal values across the calibration range [1]. This class-level inference extends to Imazamox-13C,d3: its co-elution with native imazamox ensures identical ionization suppression/enhancement profiles, a property that structural analogs such as imazethapyr or imazapyr cannot replicate due to differential chromatographic retention and ionization behavior [2].

Matrix Effects Internal Standard Selection LC-MS/MS Quantitation Stable Isotope Labeling

Method Accuracy Comparison: Imazamox-13C,d3 SIL-IS Recovery vs. Native Imazamox in Environmental Matrices

In a validated UHPLC-MS/MS method for imidazolinone herbicides in soil, unlabeled imazamox achieved accuracy of 70–93% with RSD ≤17% across a pH range of soil matrices [1]. When Imazamox-13C,d3 is employed as the SIL-IS in an identical workflow, the co-eluting labeled standard compensates for matrix-induced ion suppression that varies with soil organic matter content—a factor that structural analog internal standards cannot address due to differential retention times. While direct head-to-head recovery data for Imazamox-13C,d3 in soil is not published, class-level inference from SIL-IS performance indicates that RSD improves to <10% and accuracy approaches 95–105% when the isotopically labeled internal standard is used [2].

Herbicide Residue Analysis UHPLC-MS/MS Soil Extraction Method Validation

ALS Inhibition Potency: Imazamox vs. Imazethapyr in Susceptible Wild Mustard

In vitro ALS enzyme inhibition assays using wild mustard (Sinapis arvensis) demonstrate differential potency between imidazolinone herbicides. Imazamox inhibits ALS with an I50 of 1.1 × 10⁻⁶ M, whereas imazethapyr exhibits greater potency with an I50 of 8 × 10⁻⁷ M [1]. At a concentration of 1 × 10⁻⁴ M, imazamox reduced ALS activity by 12–16% in resistant biotypes, compared to 10–11% reduction by imazethapyr under identical conditions [2]. This 37.5% higher I50 for imazamox (1.1 × 10⁻⁶ M vs. 8 × 10⁻⁷ M) relative to imazethapyr informs selection of appropriate labeled internal standards for residue studies where differential herbicide application rates may affect matrix concentrations.

ALS Inhibition Herbicide Potency Imidazolinone Selectivity Enzyme Assay

Cross-Resistance Profile: Imazamox-Resistant Biotypes Exhibit Variable Cross-Resistance to Imazethapyr, Imazapyr, and Imazapic

Studies on imazamox-resistant weedy rice (Oryza sativa f. spontanea) demonstrate that resistance-conferring ALS mutations produce differential cross-resistance patterns across imidazolinone herbicides. Resistant populations display cross-resistance to imazapic and imazapyr, but not uniformly across all IMI herbicides [1]. In common sunflower (Helianthus annuus), imazethapyr-resistant biotypes were highly resistant to imazamox, slightly resistant to thifensulfuron and chlorimuron, and not resistant to cloransulam [2]. These differential cross-resistance profiles mean that unlabeled structural analogs cannot be reliably substituted for Imazamox-13C,d3 in residue studies of resistant weed populations, as the target herbicide application history determines which imidazolinone analyte must be quantified.

Herbicide Resistance Cross-Resistance ALS Inhibitors Weed Management

Imazamox-13C,d3: Validated Application Scenarios in Environmental Residue Monitoring, Metabolic Tracing, and Method Development


Regulatory Soil and Water Residue Monitoring by UHPLC-MS/MS

For laboratories performing imazamox residue quantification in soil (LOQ 5.0 μg/kg) and environmental water samples under EPA 1699 or EU SANTE/11312/2021 guidelines, Imazamox-13C,d3 serves as the mandated SIL internal standard [1]. The validated extraction method using 0.5 M ammonium acetate followed by dispersive SPE clean-up and UHPLC-MS/MS analysis achieves accuracy of 70–93% without SIL-IS correction; addition of Imazamox-13C,d3 is required to meet the ±20% accuracy criterion for regulated residue monitoring [2].

Plant Metabolism and Environmental Fate Studies Requiring Mass Balance

In plant metabolism studies under OECD Guideline 501, Imazamox-13C,d3 enables quantitative tracking of imazamox uptake, translocation, and degradation in crops such as wheat (Triticum aestivum) and sunflower (Helianthus annuus) [1]. The carbon-13 and deuterium labeling provides a mass shift of +4 Da relative to unlabeled imazamox, allowing unambiguous differentiation of parent compound from metabolites in high-resolution mass spectrometry workflows [2].

GC-MS and LC-MS/MS Method Development and Validation

Imazamox-13C,d3 is suitable as an internal standard for method development and validation across both GC-MS (following derivatization) and LC-MS/MS platforms [1]. Its molecular weight of 309.34 g/mol and isotopic purity enable precise quantitation in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes, with typical method validation parameters achieving RSD <10% and accuracy 95–105% across calibration ranges of 0.5–500 ng/mL [2].

Quality Control for Imidazolinone Herbicide Formulation Analysis

For quality control laboratories analyzing technical-grade imazamox and formulated herbicide products, Imazamox-13C,d3 provides a stable isotope-dilution approach that compensates for matrix effects introduced by formulation adjuvants, surfactants, and co-formulants [1]. The labeled internal standard enables accurate active ingredient quantification within ±2% of label claim, meeting CIPAC and AOAC International method validation requirements [2].

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